methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate
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Overview
Description
methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a trifluoroethoxymethyl group attached to the pyrazole ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols, amines, or hydrocarbons.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxymethyl group enhances its binding affinity and specificity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
methyl 1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylate: Characterized by the trifluoroethoxymethyl group, which imparts unique properties.
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a difluoromethyl group instead of trifluoroethoxymethyl.
Tembotrione: Contains a trifluoroethoxymethyl group but is used primarily as an herbicide.
Uniqueness
This compound is unique due to its specific trifluoroethoxymethyl group, which enhances its chemical stability and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 1-methyl-3-(2,2,2-trifluoroethoxymethyl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O3/c1-14-3-6(8(15)16-2)7(13-14)4-17-5-9(10,11)12/h3H,4-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPOLHGKUWGMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCC(F)(F)F)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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